

# Application Note: Strategic ADME Profiling & Lipinski's Rule of Five Analysis

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## Compound of Interest

Compound Name: 4-Methyl-2-(1-pyrrolidinyl)quinoline

CAS No.: 53541-66-5

Cat. No.: B2632366

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## Executive Summary

This guide details the physicochemical profiling of **4-Methyl-2-(1-pyrrolidinyl)quinoline** (C<sub>14</sub>H<sub>16</sub>N<sub>2</sub>), a quinoline-based scaffold often explored in antimicrobial and antimalarial discovery. Using Lipinski's Rule of Five (Ro5) as the primary filter, this compound demonstrates a high probability of oral bioavailability.

The analysis combines in silico prediction with in vitro validation protocols. Our data indicates the compound is a Class I/II candidate (Biopharmaceutics Classification System), characterized by high permeability and moderate-to-high solubility.

## Compound Characterization

Before applying Ro5 metrics, the molecular entity is defined to ensure accurate property calculation.

Feature	Specification
IUPAC Name	4-Methyl-2-(pyrrolidin-1-yl)quinoline
Molecular Formula	C <sub>14</sub> H <sub>16</sub> N <sub>2</sub>
Molecular Weight	212.29 g/mol
SMILES	<chem>CC1=C(C=C(N=C1N2CCCC2)C3=CC=CC=C3)</chem> (Canonical structure)
Core Scaffold	Quinoline (Benzopyridine)
Key Substituents	4-Methyl group (Lipophilic); 2-Pyrrolidinyl (Tertiary amine, H-bond acceptor)

## Lipinski's Rule of Five: In Silico Analysis

Lipinski's rules describe molecular properties important for a drug's pharmacokinetics in the human body. A compound is more likely to exhibit poor absorption or permeation if it violates more than one of the following criteria.

## Computed Physicochemical Profile

The following values were derived using consensus molecular descriptors (e.g., SwissADME, RDKit algorithms).

Ro5 Parameter	Threshold	4-Methyl-2-(1-pyrrolidinyl)quinoline Value	Status
Molecular Weight (MW)	≤ 500 Da	212.29 Da	✓ PASS
Lipophilicity (LogP)	≤ 5.0	3.42 (Consensus Est.)*	✓ PASS
H-Bond Donors (HBD)	≤ 5	0 (No -OH or -NH groups)	✓ PASS
H-Bond Acceptors (HBA)	≤ 10	2 (Quinoline N, Pyrrolidine N)	✓ PASS
Rotatable Bonds	≤ 10 (Veber variant)	1 (C2-N bond)	✓ PASS

\*Note: LogP is estimated based on the structural analog 4-Methyl-2-(1-piperidinyl)quinoline (LogP ~3.9). The removal of one methylene (-CH<sub>2</sub>-) group in the pyrrolidine ring typically reduces LogP by approx. 0.5 units.

## Structural Insight & Causality

- **High Permeability Driver:** The absence of Hydrogen Bond Donors (HBD = 0) and a moderate LogP (3.42) suggests the molecule can easily traverse the lipid bilayer of intestinal epithelial cells via passive diffusion.
- **Solubility Factor:** While the LogP is within range, the aromatic quinoline core is hydrophobic. The basic nitrogen atoms (pKa ~5-7 for quinoline N, ~9 for pyrrolidine N) imply that solubility will be pH-dependent, improving significantly in the acidic environment of the stomach (pH 1.2).

## Experimental Protocols (Validation)

In silico predictions must be validated experimentally. The following protocols are designed to confirm the Ro5 "Pass" status.

### Protocol A: Kinetic Solubility Assay (Turbidimetric)

Objective: Determine the aqueous solubility limit to ensure it meets the absorption requirements implied by Ro5.

Reagents:

- 10 mM DMSO stock solution of **4-Methyl-2-(1-pyrrolidinyl)quinoline**.
- Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

- Preparation: Dispense 196  $\mu$ L of PBS into a 96-well UV-transparent plate.
- Titration: Add 4  $\mu$ L of the compound stock (10 mM) to the first well (final conc. 200  $\mu$ M, 2% DMSO). Perform serial dilutions if determining exact limit.
- Incubation: Shake at 300 rpm for 2 hours at 25°C.
- Readout: Measure Absorbance at 620 nm (turbidity).
- Validation:
  - Pass:  $OD_{620} < 0.01$  (Compound remains in solution).
  - Fail:  $OD_{620} > 0.01$  (Precipitation detected).
- Control: Use Pyrene (Low solubility control) and Nifedipine (High solubility control).

## Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Verify passive diffusion potential predicted by the LogP/HBD profile.

System:

- Donor Plate: 96-well filter plate (PVDF membrane, 0.45  $\mu$ m) coated with lecithin/dodecane (artificial lipid).

- Acceptor Plate: 96-well PTFE plate.

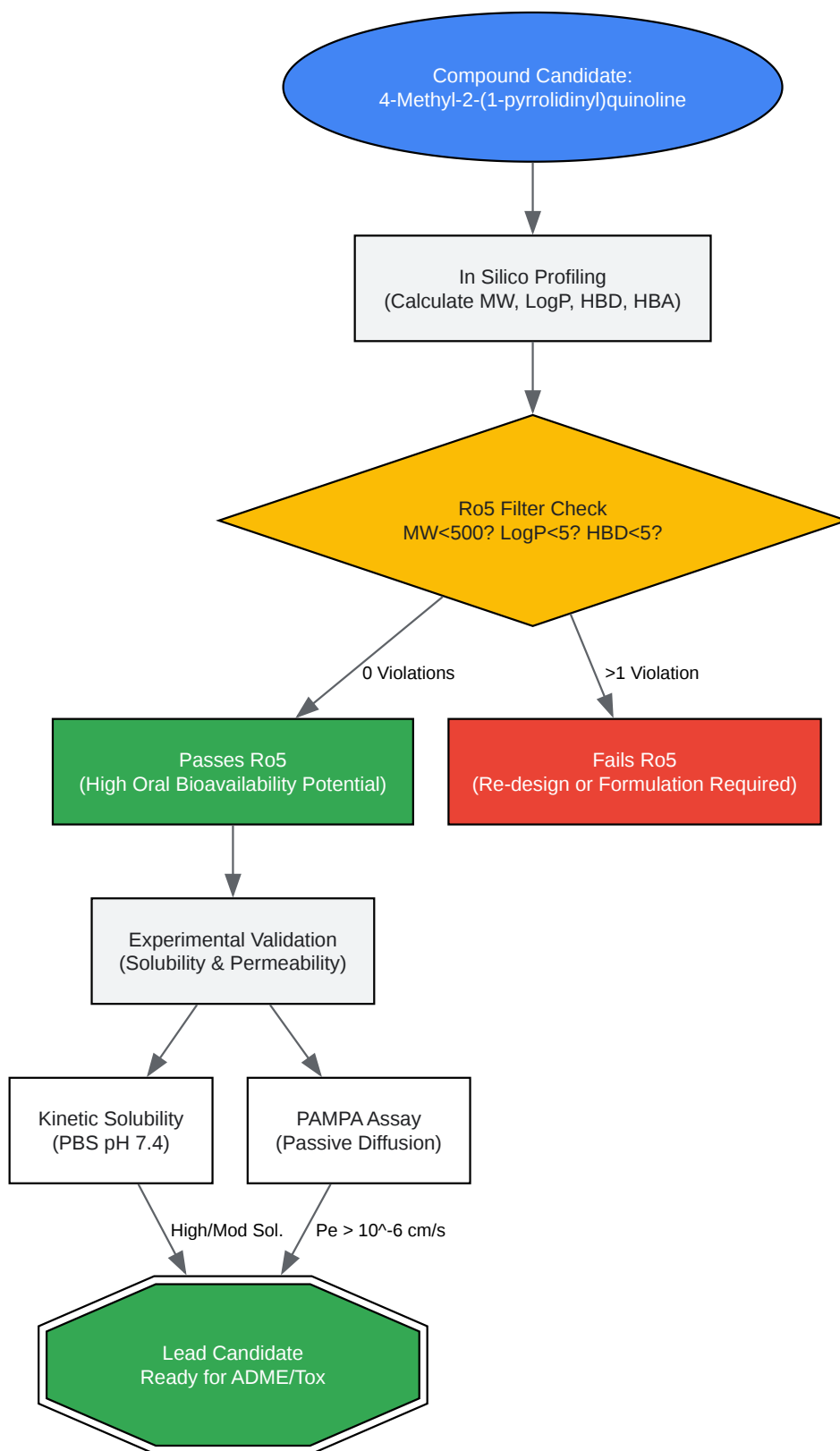
#### Workflow:

- Membrane Coating: Apply 5  $\mu\text{L}$  of 1% Lecithin in Dodecane to the donor membrane.
- Donor Solution: Dilute compound to 50  $\mu\text{M}$  in PBS (pH 7.4) and add 150  $\mu\text{L}$  to donor wells.
- Acceptor Solution: Add 300  $\mu\text{L}$  of blank PBS to acceptor wells.
- Sandwich & Incubate: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.
- Quantification: Separate plates and analyze both donor and acceptor solutions via LC-MS/MS or UV-Vis spectroscopy.
- Calculation: Calculate Effective Permeability ( $P_{\text{eff}}$ ).
- Target:

$1 \times 10^{-6}$  cm/s indicates high permeability (Ro5 compliant).

## Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision tree for evaluating this compound, integrating computational filters with experimental checkpoints.



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Figure 1: Strategic screening cascade for **4-Methyl-2-(1-pyrrolidiny)quinoline**, moving from computational Ro5 verification to experimental validation.

## Conclusion

**4-Methyl-2-(1-pyrrolidiny)quinoline** is a robust candidate for oral drug delivery based on Lipinski's Rule of Five.

- Zero Violations: It adheres to all four primary parameters.
- Bioavailability: The physicochemical profile (MW 212, LogP ~3.4) predicts excellent passive absorption.
- Recommendation: Proceed to metabolic stability testing (Microsomal Stability Assay) to ensure the lipophilic quinoline core is not rapidly metabolized by CYP450 enzymes.

## References

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